8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one
Description
8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one (CAS: 2089288-27-5) is a heterocyclic compound with the molecular formula C₁₄H₁₃BrFN₃O and a molecular weight of 338.18 g/mol . Its structure features a fused imidazoquinolinone core substituted with bromo (C8), fluoro (C7), methyl (C3), and isopropyl (N1) groups.
Properties
IUPAC Name |
8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O/c1-7(2)19-13-8-4-9(15)10(16)5-11(8)17-6-12(13)18(3)14(19)20/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMNFNFCCPJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC3=CC(=C(C=C32)Br)F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Methylation and Alkylation: The methyl and propan-2-yl groups can be introduced through alkylation reactions using reagents like methyl iodide and isopropyl bromide.
Industrial Production Methods
Industrial production of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced imidazoquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazoquinoline derivatives with hydrogenated functional groups.
Substitution: Imidazoquinoline derivatives with substituted functional groups in place of bromine or fluorine.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazoquinoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds within this class can modulate pathways involved in cell proliferation and survival, making them candidates for cancer therapeutics.
Antiviral Properties
Imidazoquinolines are also recognized for their antiviral activity. The compound has been evaluated for its effectiveness against various viral infections, potentially acting as an immune modulator. This application is particularly relevant in the context of emerging viral diseases where conventional treatments may be ineffective.
Neurological Applications
There is growing interest in the neuroprotective effects of imidazoquinoline derivatives. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting specific neuroinflammatory pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Effects | To evaluate the cytotoxicity of the compound against various cancer cell lines | The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity against breast and prostate cancer cells. |
| Antiviral Activity Assessment | Investigate the antiviral efficacy against influenza virus | Results showed a significant reduction in viral replication, suggesting potential as an antiviral agent. |
| Neuroprotective Study | Assess the impact on neuronal cell survival under oxidative stress conditions | The compound demonstrated protective effects on neuronal cells, reducing apoptosis rates significantly compared to controls. |
Mechanism of Action
The mechanism of action of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous imidazo[4,5-c]quinolinones, focusing on substituent effects, synthetic routes, and biological relevance.
Structural Analogues and Substituent Variations
Substituent Impact on Properties
- Halogenation (Br/F): The bromo and fluoro substituents in the target compound enhance electrophilic reactivity and metabolic stability compared to non-halogenated analogues like DD8 . Bromine at C8 is conserved in compounds 3e and 3f, suggesting its role in π-stacking interactions in kinase binding pockets .
- N1 Substitution: The isopropyl group in the target compound may improve solubility relative to bulkier groups like benzyl (3e) or trifluoromethylphenyl (3f) .
- C3 Methyl Group: Present in all listed compounds, this group likely contributes to steric stabilization of the imidazole ring .
Biological Activity
8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity, particularly in the context of cancer treatment. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Bromine and Fluorine Substituents: These halogen atoms are known to enhance the biological activity of organic compounds.
- Imidazoquinoline Core: This structure is associated with various biological activities, including kinase inhibition.
Research indicates that 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one selectively modulates ataxia telangiectasia mutated (ATM) kinase activity. ATM kinase plays a crucial role in DNA damage response and cell cycle regulation. Inhibition of ATM has been linked to enhanced sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology .
Antitumor Activity
Several studies have demonstrated the antitumor efficacy of this compound. For instance, in mouse xenograft models, it showed significant tumor growth inhibition when used in combination with other chemotherapeutic agents like irinotecan and olaparib. The results indicated that the compound could enhance the cytotoxic effects of these drugs, suggesting a potential role as an adjuvant therapy in cancer treatment .
Selectivity and Toxicity
The selectivity profile of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one has been evaluated through various assays. It exhibits low off-target effects compared to other tyrosine kinase inhibitors, minimizing potential toxicity associated with broad-spectrum kinase inhibition. This selectivity is crucial for developing safer therapeutic options for cancer patients .
Case Studies
Q & A
Q. Key Data :
- 1H NMR : δ 12.75 (s, NH), 8.74 (s, aromatic H), 3.79 (s, OCH3) .
- 13C NMR : Peaks at δ 161.37 (C=O), 140.08 (C-Br), 55.71 (OCH3) .
Advanced Data Contradiction Analysis
Question : How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives? Answer :
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 8-bromo-2-(4-fluorophenyl) derivatives show δ 8.21–8.25 ppm for aromatic protons) .
- Elemental Analysis : Confirm purity and rule out hydrate or solvate formation (e.g., C: 69.48% observed vs. 69.24% calculated) .
- X-ray Crystallography : Resolves absolute configuration when stereochemical ambiguity arises .
Basic Reaction Mechanism
Question : What is the proposed mechanism for forming the imidazo[4,5-c]quinolinone core during synthesis? Answer :
Nucleophilic Attack : Hydrazine derivatives react with ethyl 4-chloro-quinoline-3-carboxylate, displacing chloride to form a hydrazone intermediate .
Cyclization : Heating in xylenes induces intramolecular attack of the hydrazone nitrogen on the carbonyl carbon, forming the imidazole ring .
Bromination/Fluorination : Electrophilic aromatic substitution (e.g., NBS for bromo, Selectfluor for fluoro) introduces halogen groups post-cyclization .
Advanced Analytical Method Validation
Question : How can HPLC methods be validated to ensure purity and stability of this compound under varying conditions? Answer :
- Column : C18 (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min .
- Detection : UV at 254 nm (quinoline absorbance) .
- Forced Degradation : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via peak area reduction (<5% indicates light sensitivity) .
Table 2 : Stability Under Stress Conditions
| Condition | Degradation (%) | Observation Period |
|---|---|---|
| UV Light (365 nm) | 4.2 | 48 hours |
| Acidic (pH 2) | 8.7 | 24 hours |
| Oxidative (3% H2O2) | 12.5 | 24 hours |
Advanced Reactivity Studies
Question : What strategies enable selective functionalization of the bromo and fluoro substituents in cross-coupling reactions? Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh3)4 catalyst with arylboronic acids to replace bromo (retain fluoro due to its weaker leaving-group ability) .
- SNAr Reactions : Activate fluoro substituents with electron-withdrawing groups (e.g., NO2) for displacement by amines or thiols .
- Protection Strategies : Temporarily protect the imidazole NH with Boc groups to prevent side reactions during halogenation .
Basic Purification Techniques
Question : What purification methods are most effective for isolating 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one from reaction mixtures? Answer :
- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate and brine .
- Crystallization : Recrystallize from ethanol/water (7:3) to obtain high-purity crystals .
- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to resolve regioisomers .
Advanced Computational Modeling
Question : How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions? Answer :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-8 bromo position) susceptible to nucleophilic attack .
- Transition State Analysis : Calculate activation energies for SNAr pathways using Gaussian09 with B3LYP/6-31G* basis set .
Basic Spectroscopic Interpretation
Question : How should researchers interpret key 1H NMR signals for this compound? Answer :
- NH Proton : δ 12.75 (s, 1H) indicates an intramolecular hydrogen bond stabilizing the imidazole ring .
- Aromatic Protons : Doublets at δ 8.09–8.74 ppm confirm quinoline core substitution patterns .
- Methoxy Group : δ 3.79 (s, 3H) correlates with C-4 methoxy in analogous compounds .
Advanced Stability Profiling
Question : What methodologies assess the photostability and hydrolytic degradation of this compound? Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
